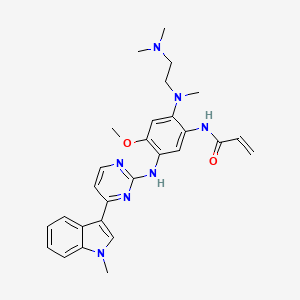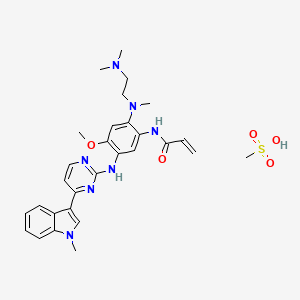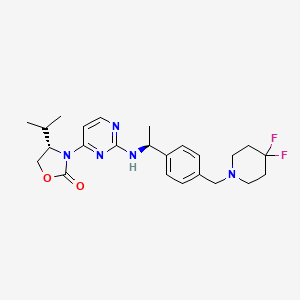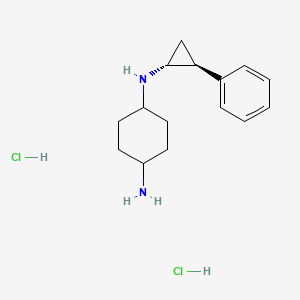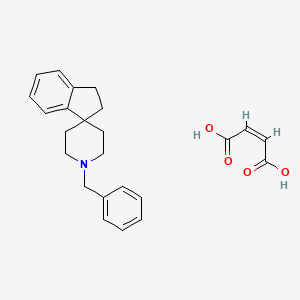
L-693,403 Maleate
Vue d'ensemble
Description
L-693,403 Maleate is a high affinity and selective σ ligand . It has excellent selectivity over the dopamine D2 receptor . It has potential for physiological disease research .
Molecular Structure Analysis
The molecular weight of L-693,403 Maleate is 393.48 . Its molecular formula is C24H27NO4 . The SMILES representation isO=C(O)/C=C\C(O)=O.C12=C(C3(CCN(CC4=CC=CC=C4)CC3)CC2)C=CC=C1 .
Applications De Recherche Scientifique
Effects in Hepatocytes
L-693,403 Maleate, a compound related to diethyl maleate, has been studied for its effects on protein synthesis in isolated hepatocytes. Diethyl maleate is known to deplete glutathione without affecting glycogen and protein synthesis, transport of amino acid, or monooxygenase activity in isolated adult rat hepatocytes (Goethals et al., 1983).
Optical Properties
Research on the optical properties of maleates, which include compounds like L-693,403 Maleate, has been conducted. For example, the photophysical properties of lanthanide maleates were studied, revealing insights into their potential applications in areas such as spectroscopy (Pawlak & Oczko, 2014).
Hydrophobic Amino Acid Salts
Studies on hydrophobic amino acid salts, like maleates of L-leucine, L-isoleucine, and L-norvaline, show that these compounds have layered noncentrosymmetric structures and exhibit second harmonic generation (SGH) effects, indicating their potential in nonlinear optical applications (Arkhipov et al., 2015).
Nonlinear Optical Studies
L-Histidinium Maleate (LHM) has been studied using Density Functional Theory (DFT) for its potential in nonlinear optical (NLO) applications. The study showed that LHM molecules have a high hyperpolarizability, indicating their potential as NLO materials (Dhanavel, Stephen, & Asirvatham, 2017).
Biosynthetic Pathways
Research has focused on extending the shikimate pathway for microbial production of maleate from glycerol in engineered Escherichia coli. This study highlights the potential of using biological methods for industrial production of maleate, a key component in various industries (Sheng et al., 2021).
Analysis of NLO Materials
The study of L-Phenylalanine maleate (LPM) as a nonlinear optical material using Density Functional Theory suggests that the molecule has a significant NLO response, showing promise for use in various optical applications (Niranjanaa, Madhavana, & Raja, 2016).
Propriétés
IUPAC Name |
1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQVIBRRAMDNX-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-693,403 Maleate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



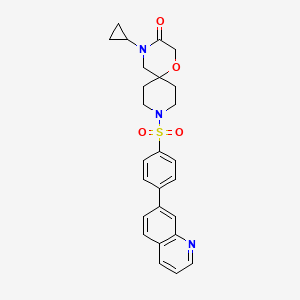
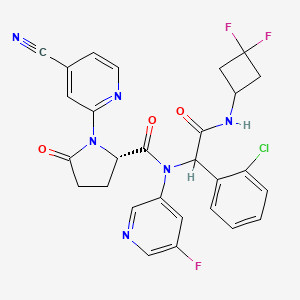
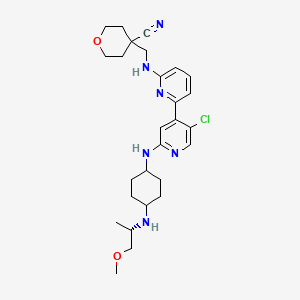
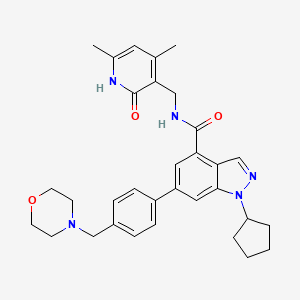

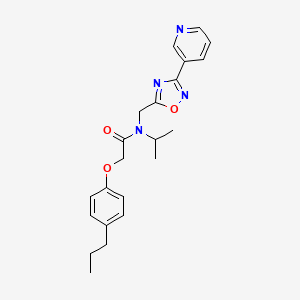
![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)
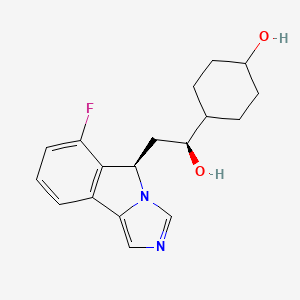
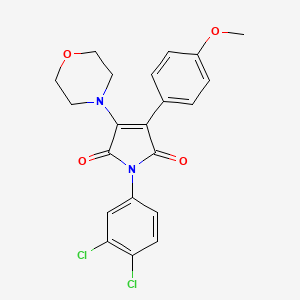
![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)
